molecular formula C15H16BrNO5 B8168656 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate

Cat. No.: B8168656
M. Wt: 370.19 g/mol
InChI Key: HKOSIFOTUSAQHD-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate is a chemical compound with the molecular formula C13H12BrNO5 It is a derivative of benzoic acid and contains a bromine atom, an isobutoxy group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate typically involves the esterification of 4-bromo-2-isobutoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents such as dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products would vary depending on the nucleophile used.

    Hydrolysis: 4-bromo-2-isobutoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.

    Oxidation and Reduction: Specific products would depend on the extent and type of reaction.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isobutoxy group.

    2,5-Dioxopyrrolidin-1-yl 4-chloro-2-isobutoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    2,5-Dioxopyrrolidin-1-yl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isobutoxybenzoate is unique due to the combination of its bromine atom and isobutoxy group, which may confer specific chemical and biological properties not observed in its analogues

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO5/c1-9(2)8-21-12-7-10(16)3-4-11(12)15(20)22-17-13(18)5-6-14(17)19/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSIFOTUSAQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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